molecular formula C11H20O B14391323 (2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol CAS No. 89452-23-3

(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol

Cat. No.: B14391323
CAS No.: 89452-23-3
M. Wt: 168.28 g/mol
InChI Key: CEHJANAOFHYFGP-UHFFFAOYSA-N
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Description

(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol is an organic compound with a unique structure that includes a cyclohexene ring substituted with ethyl and dimethyl groups, as well as a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an aldehyde or ketone under acidic or basic conditions to form the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halides and amines.

Scientific Research Applications

(2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

89452-23-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2-ethyl-6,6-dimethylcyclohex-2-en-1-yl)methanol

InChI

InChI=1S/C11H20O/c1-4-9-6-5-7-11(2,3)10(9)8-12/h6,10,12H,4-5,7-8H2,1-3H3

InChI Key

CEHJANAOFHYFGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC(C1CO)(C)C

Origin of Product

United States

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